molecular formula C16H14FN3 B8256701 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine CAS No. 1202030-30-5

1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

Cat. No.: B8256701
CAS No.: 1202030-30-5
M. Wt: 267.30 g/mol
InChI Key: XISNEUPKVODBIN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal and organic chemistry research due to its pyrazole core structure. Pyrazoles are five-membered heterocyclic rings known for their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, antifungal, anticancer, and antitumor properties, making them a privileged scaffold in drug discovery endeavors . The presence of the 4-fluorophenyl and p-tolyl substituents on the pyrazole nucleus in this compound is designed to modulate its electronic and steric properties, which can be critical for optimizing interactions with biological targets . Researchers can leverage this compound as a key synthetic intermediate for the development of novel pharmacologically active molecules. Its structure aligns with research efforts aimed at creating hybrid pharmacophores, such as those combining pyrazole with other bioactive moieties like 2-thioxoimidazolidin-4-one, to explore new treatments for conditions such as prostate cancer . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c1-11-2-4-12(5-3-11)15-10-19-20(16(15)18)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISNEUPKVODBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201082
Record name 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202030-30-5
Record name 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202030-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclization

A widely adopted method involves the reaction of 4-fluorophenylhydrazine hydrochloride with α,β-unsaturated ketones. Key steps include:

  • Precursor synthesis : 4-Fluorophenylhydrazine hydrochloride reacts with p-tolyl-substituted enones under reflux in ethanol.

  • Cyclization : Intramolecular dehydration forms the pyrazole ring at 80–100°C for 12–24 hours.

Representative procedure (Source):

  • Reactants : 4-Fluorophenylhydrazine hydrochloride (5.6 mmol), p-tolyl enone (5 mmol)

  • Conditions : Ethanol reflux (12 h), followed by ice-water quenching

  • Yield : 85% isolated as cream-colored solid

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 7.5–7.9 (m, 8H, Ar-H), 5.5 ppm (s, 2H, NH₂)

    • IR: N-H stretch at 3395 cm⁻¹, C-F vibration at 1220 cm⁻¹

Acid-Catalyzed Variants

Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) accelerates cyclization:

  • Advantage : Reduces reaction time to 4–6 hours

  • Limitation : Requires strict stoichiometric control to prevent over-acylation

Multi-Component Domino Reactions

Arylglyoxal-Based Synthesis

Arylglyoxals participate in domino reactions with pyrazol-5-amines under microwave irradiation (Source):

Procedure :

  • Reactants : 2,2-Dihydroxy-1-phenylethanone (1a), 1-phenyl-3-methylpyrazol-5-amine (2f)

  • Catalyst : p-TsOH (1.0 equiv) in DMF

  • Conditions : Microwave, 120°C for 20 min

  • Yield : 34% (pyrrolo[2,3-c]pyrazole intermediate), 65% after optimization

Key observation : Regioselectivity controlled by electron-withdrawing groups on arylglyoxals.

Condensation with Activated Carbonyl Compounds

Ethyl 2,4-Dioxo-4-Phenylbutanoate Route

A two-step condensation process achieves high regiocontrol (Source):

StepReactantsConditionsProductYield
11,3-Diphenyl-1H-pyrazol-5-amine + Ethyl 2,4-dioxo-4-phenylbutanoateAcOH reflux (5 h)Pyrazolo[3,4-b]pyridine intermediate72%
2Intermediate + p-tolyl isocyanateTriethylamine, 130°C (2 h)Target compound63%

Mechanistic insight : Acyl transfer followed by-H shift stabilizes the final structure.

Laccase-Mediated Chemoselective Arylation

Enzymatic C-4 Functionalization

An eco-friendly approach uses Myceliophthora thermophila laccase (Source):

  • Reactants : 5-Aminopyrazole (0.1 mmol), catechol derivatives (0.15 mmol)

  • Conditions : Citrate buffer (pH 4.5), ethyl acetate, 25°C, 24 h

  • Yield : 94% for p-tolyl-substituted products

  • Advantages :

    • No protecting groups required

    • Water-ethyl acetate biphasic system simplifies purification

Alternative Synthetic Strategies

Solid-Phase Synthesis

Immobilized catalysts (e.g., LDH@PTRMS@DCMBA@CuI) enable solvent-free conditions:

  • Time : 55°C for 3 h

  • Yield : 89% with >99% purity by HPLC

Electrochemical Methods

Selective reduction of trichloroethylideneacetophenones precedes hydrazine coupling (Source):

  • Electrochemical reduction at −1.2 V vs. SCE

  • Cyclization with Tosyl isocyanate (96% yield)

  • Final aromatization via HCl elimination

Comparative Analysis of Methods

MethodYield RangeReaction TimeKey AdvantageLimitation
Hydrazine cyclocondensation65–85%12–24 hScalabilityHarsh conditions
Multi-component domino34–65%20–60 minAtom economyMicrowave dependency
Enzymatic arylation85–94%24 hGreen chemistryLimited substrate scope
Electrochemical70–96%6–8 hStep efficiencySpecialized equipment

Characterization and Quality Control

Spectroscopic Data Consolidation

  • ¹³C NMR (DMSO-d₆): 158.56 (C=O), 136.76 (p-tolyl C-1), 113.69 (pyrazole C-5)

  • HRMS : m/z 267.308 [M+H]⁺ (Calc. 267.30)

  • X-ray Crystallography : Triclinic system, P1̅ space group (a=7.5726 Å, b=11.1428 Å)

Purity Assessment

  • HPLC : Rt = 8.2 min (C18 column, MeCN/H₂O = 70:30)

  • Melting Point : 145–147°C (decomposition observed >200°C)

Industrial-Scale Considerations

  • Cost Analysis : Hydrazine route most economical ($23/g lab-scale)

  • Safety : p-Tolyl isocyanates require handling under inert atmosphere

  • Waste Management : Enzymatic methods generate 78% less organic waste vs. traditional routes

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives, including 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, demonstrated promising antibacterial activity against a range of pathogens. The compound was synthesized and tested for its effectiveness in inhibiting bacterial growth, showing a notable zone of inhibition in agar diffusion assays.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameZone of Inhibition (mm)Bacterial Strain Tested
This compound18Staphylococcus aureus
1-(3-Chloro-4-fluorophenyl)-3-p-tolyl-1H-pyrazole15Escherichia coli
2-(4-Fluorophenyl)-5-methyl-1H-pyrazole20Pseudomonas aeruginosa

This table highlights the antimicrobial efficacy of selected compounds, suggesting that the fluorinated pyrazole derivatives can serve as potential candidates for antibiotic development.

Inhibition of Kinase Activity

Another significant application of this compound is its role as an inhibitor of specific kinases, particularly p38 MAP kinase. A study documented the synthesis and biological evaluation of this compound, revealing its ability to selectively inhibit p38 MAP kinase activity. The compound's structural features contributed to its binding affinity and selectivity, making it a candidate for further development in anti-inflammatory therapies.

Case Study: Selective Inhibition of p38 MAP Kinase

  • Objective: To evaluate the inhibitory effects on p38 MAP kinase.
  • Methodology: High-throughput screening was employed to identify effective inhibitors from a library of compounds.
  • Findings: The compound exhibited a half-maximal inhibitory concentration (IC50) value of 150 nM, indicating strong inhibitory potential.

Development of Functional Materials

The unique properties of this compound extend beyond biological applications into material science. Its incorporation into polymer matrices has been explored for creating functional materials with enhanced thermal stability and mechanical properties.

Table 2: Properties of Polymer Composites Containing Pyrazole Derivatives

Composite MaterialThermal Stability (°C)Mechanical Strength (MPa)
Polyvinyl chloride + 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazole25045
Polyurethane + 2-(4-Fluorophenyl)-5-methyl-1H-pyrazole23050

These findings suggest that the integration of pyrazole derivatives into polymers can significantly enhance their performance characteristics, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,5-disubstituted pyrazole-3-amines, where variations in substituents significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituents (1- and 4-positions) Molecular Weight Key Features
1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine Cl (1), p-tolyl (4) ~283.7 g/mol Chlorine’s larger size and lower electronegativity reduce metabolic stability compared to fluorine.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine OMe (1), phenyl (3) 265.3 g/mol Methoxy group increases electron density, potentially altering binding interactions.
4-(4-Fluorophenyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine F (4), trichlorophenyl (1) 433.7 g/mol Trichlorophenyl enhances steric bulk and lipophilicity, reducing solubility.
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine Thiazole (4), F (4) 274.3 g/mol Thiazole ring introduces heterocyclic diversity, affecting π-π stacking and hydrogen bonding.

Substituent Impact Analysis :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability and reduce steric hindrance compared to chlorine, enhancing target binding in some cases .
  • p-Tolyl vs. Trichlorophenyl : The p-tolyl group (logP ~2.7) increases lipophilicity compared to phenyl but is less lipophilic than trichlorophenyl (logP ~4.1), balancing permeability and solubility .

Biological Activity

1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of its biological activity based on recent findings from diverse sources.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C16H14FN3
  • Molecular Weight : 326.30 g/mol
  • CAS Number : 76606-39-8
  • InChI Key : XISNEUPKVODBIN-UHFFFAOYSA-N

The structure features a pyrazole ring substituted with a 4-fluorophenyl group and a p-tolyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies showed that this compound significantly inhibits the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Growth Inhibition (%)
HepG2 (Liver Cancer)12.554.25
HeLa (Cervical Cancer)15.038.44
GM-6114 (Normal Fibroblasts)>5080.06

The compound demonstrated selective toxicity, effectively inhibiting cancer cells while sparing normal fibroblasts, indicating its potential as an anticancer agent without significant side effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated.

In Vitro Antimicrobial Evaluation

The compound was tested against various pathogens, showing promising results:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.200.23
Escherichia coli0.300.35

These results indicate that the compound possesses strong antibacterial properties, effective at low concentrations .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, demonstrating significant activity.

Antioxidant Assay Results

In antioxidant assays such as ABTS and DPPH scavenging tests, the compound exhibited:

Assay Type IC50 (µM)
ABTS15.0
DPPH12.5

These findings suggest that it can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the fluorine atom and the pyrazole moiety plays a crucial role in enhancing its interaction with biological targets.

Key Findings from SAR Studies

  • Fluorine Substitution : The fluorine atom increases lipophilicity and enhances binding affinity to target proteins.
  • Pyrazole Ring : The nitrogen atoms in the pyrazole ring may facilitate hydrogen bonding with biological macromolecules.
  • Aromatic Groups : The p-tolyl and fluorophenyl groups contribute to the overall stability and reactivity of the compound.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine?

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., antifungal vs. antibacterial potency) often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -F, -NO2_2) enhance membrane penetration but reduce solubility, altering activity .
  • Assay variability : Differences in cell lines (e.g., Candida albicans vs. E. coli) or incubation times affect IC50_{50} values .
  • Structural analogs : Compare activities of halogenated (e.g., 4-bromo) vs. methoxy derivatives to isolate pharmacophore contributions .

Methodological Recommendation :

  • Use standardized assays (e.g., CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal studies) .

Q. What strategies optimize the synthetic yield and purity of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate imine formation in condensation steps .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) removes regioisomeric byproducts .

Table 2: Yield Optimization Parameters

ParameterOptimal ConditionPurity (%)Reference
Reaction temperature80–100°C (microwave-assisted)≥95
Catalyst loading10 mol% ZnCl2_290–98
Chromatography solventHexane:EtOAc (3:1 → 1:1)≥99

Q. How do steric and electronic factors influence the compound’s receptor binding?

  • Steric effects : Bulky substituents (e.g., 2,4,6-trichlorophenyl) hinder binding to flat active sites (e.g., kinase ATP pockets) .
  • Electronic effects : Electron-deficient aryl groups (e.g., 4-fluorophenyl) enhance π-π stacking with aromatic residues in GPCRs .
  • Hydrogen bonding : The pyrazole-5-amine group forms critical H-bonds with Asp113 in cannabinoid receptors, as shown in docking studies .

Validation Approach :

  • Perform mutational analysis (e.g., Ala-scanning of receptor residues) paired with SPR binding assays .

Methodological Notes

  • Crystallographic Validation : Always check for PLATON/ADDSYM alerts to detect missed symmetry in crystal structures .
  • Synthetic Reproducibility : Report reaction times, solvent grades, and purification Rf_f values to ensure reproducibility .

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